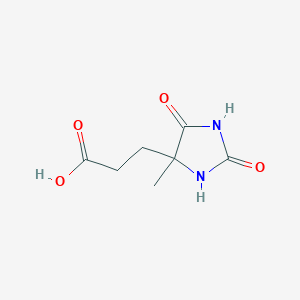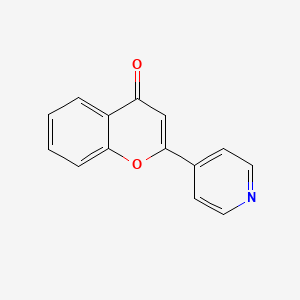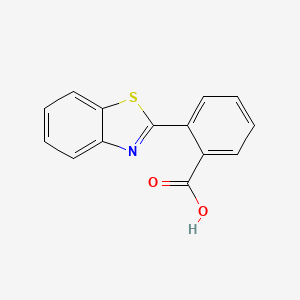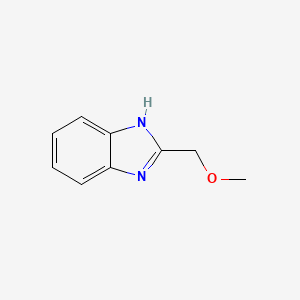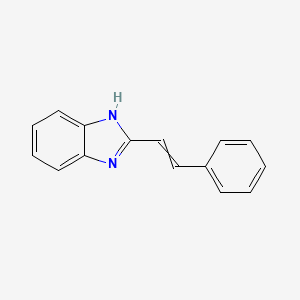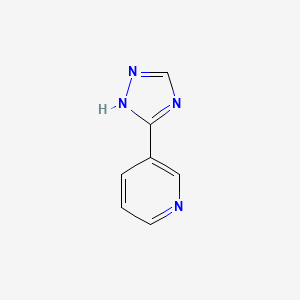
3-(1H-1,2,4-triazol-3-yl)pyridine
概要
説明
3-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The triazole and pyridine rings can act as coordinating sites for metal ions, making the compound a suitable ligand for the synthesis of metal complexes with potential applications in catalysis, luminescence, and as antimicrobial agents .
Synthesis Analysis
The synthesis of 3-(1H-1,2,4-triazol-3-yl)pyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method includes a two-step process starting from 2-cyanopridine, leading to the formation of 3-(pyridin-2-yl)-1,2,4-triazole and its derivatives . Additionally, metal-free synthesis routes have been developed, such as the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton .
Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,4-triazol-3-yl)pyridine derivatives has been characterized using various techniques, including single-crystal X-ray diffraction, IR-NMR spectroscopy, and computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These studies have provided insights into the conformational flexibility, molecular geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the crystal structures of related derivatives have been examined to identify trends in intermolecular contact patterns and packing arrangements, which are crucial for understanding their crystallization behavior .
Chemical Reactions Analysis
3-(1H-1,2,4-triazol-3-yl)pyridine and its derivatives exhibit a range of reactivity, allowing them to participate in various chemical reactions. These compounds can act as ligands to coordinate with different metal ions, leading to the formation of metal complexes with diverse structures and properties . The coordination chemistry of these ligands is influenced by factors such as the nature of the metal ion, the geometry of the coordination site, and the presence of substituents on the triazole and pyridine rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1H-1,2,4-triazol-3-yl)pyridine derivatives are influenced by their molecular structure. These compounds have been found to possess photoluminescent properties, with some showing intense emissions under UV excitation, making them suitable for applications in optical devices . The antimicrobial evaluations of these derivatives have also revealed potent activities, suggesting their potential use as antimicrobial agents . Furthermore, the study of their structural motifs and packing arrangements has provided valuable information on the stability of their crystal structures and their melting points .
科学的研究の応用
Photoluminescent Properties
3-(1H-1,2,4-triazol-3-yl)pyridine has been explored for its photoluminescent properties. For instance, its use in forming complexes with Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) has been studied. These complexes exhibit remarkable luminescent properties under UV excitation, suggesting potential applications in optical devices and photonic conversion media (Stan et al., 2015).
Synthesis of Derivatives
The compound has been used as a starting material for synthesizing various derivatives. Lin Bi-hui (2010) reported the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process from 2-cyanopridine (Lin Bi-hui, 2010).
Copper(I) Complexes for Luminescence
A study by Gusev et al. (2017) focused on synthesizing heteroligand copper(I) complexes with 3-pyridin-2-yl-5-(4-R-phenyl)-1H-1,2,4-triazoles. These compounds displayed strong visible photoluminescence, suggesting their suitability for luminescent applications (Gusev et al., 2017).
Efficient Synthesis for Pharmaceutical Applications
In pharmaceutical research, the compound has been used for efficient synthesis of triazolopyridines, which have many pharmaceutical applications. El-Kurdi et al. (2021) achieved this using N-chlorosuccinimide (NCS) for oxidative cyclization (El-Kurdi et al., 2021).
Fungicidal Activity
The compound has been utilized in the design and synthesis of novel 1,2,4-triazole derivatives with fungicidal activities. Bai et al. (2020) synthesized derivatives that displayed moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Zinc Complexes for Luminescence
Gusev et al. (2011) investigated zinc complexes based on 1,2,4-triazoles, which showed strong green-blue luminescence in the solid state. These findings indicate potential for use in luminescent applications (Gusev et al., 2011).
Safety And Hazards
将来の方向性
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
特性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBXXBFRUAXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177771 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-3-yl)pyridine | |
CAS RN |
23195-63-3 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)
